

# Independent Validation of the RR6 Prognostic Score: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RR6

Cat. No.: B1139164

[Get Quote](#)

The **RR6** prognostic score is a clinical model designed for the early identification of myelofibrosis (MF) patients treated with ruxolitinib who are at risk of impaired survival.[\[1\]](#)[\[2\]](#) This guide provides an objective comparison of the **RR6** score's performance with alternative prognostic models, supported by data from independent validation studies, to assist researchers, scientists, and drug development professionals in their work.

## Overview of the RR6 Prognostic Score

The "Response to Ruxolitinib after 6 months" (**RR6**) model utilizes three predictor variables collected at baseline, 3 months, and 6 months of ruxolitinib therapy.[\[1\]](#) These variables are:

- Ruxolitinib Dose: A dose of less than 20 mg twice daily at baseline, 3, and 6 months.[\[3\]](#)[\[4\]](#)
- Spleen Response: A palpable spleen length reduction of 30% or less from baseline at 3 and 6 months.[\[3\]](#)[\[4\]](#)
- Red Blood Cell (RBC) Transfusion Need: The requirement for RBC transfusions at 3 and/or 6 months, and at all three time points (baseline, 3, and 6 months).[\[3\]](#)[\[4\]](#)

Based on these factors, patients are stratified into three risk categories: low, intermediate, and high, each with a distinct overall survival (OS) prognosis.[\[2\]](#)[\[5\]](#)

## Comparative Performance with Alternative Prognostic Scores

The **RR6** model has been independently validated and compared against the Dynamic International Prognostic Scoring System (DIPSS), a standard prognostic model for myelofibrosis. Validation studies have demonstrated that the **RR6** model offers a greater prognostic performance in identifying ruxolitinib-treated patients with poor survival compared to DIPSS.<sup>[1][6]</sup> However, some studies suggest that the **RR6** model may have inferior performance in discriminating lower-risk patients.<sup>[1][6]</sup>

## Quantitative Data Summary

| Prognostic Model                     | Performance Metric                           | Value/Finding                                                   | Study Population                | Citation |
|--------------------------------------|----------------------------------------------|-----------------------------------------------------------------|---------------------------------|----------|
| RR6                                  | C-index                                      | Superior to DIPSS at all time points.                           | Ruxolitinib-treated MF patients | [1]      |
| Brier Score                          |                                              | Superior to DIPSS at all time points.                           | Ruxolitinib-treated MF patients | [1]      |
| Time-dependent AUC                   |                                              | Superior to DIPSS at all time points.                           | Ruxolitinib-treated MF patients | [1]      |
| Multivariate Analysis (HiR vs. InR)  |                                              | HR: 3.1 (95% CI: 1.7-5.9; P=0.0004)                             | Ruxolitinib-treated MF patients | [1]      |
| Multivariate Analysis (HiR vs. LoR)  |                                              | HR: 4.4 (95% CI: 1.7-11.1; P=0.0020)                            | Ruxolitinib-treated MF patients | [1]      |
| DIPSS                                | Prognostic Performance                       | Did not improve when recomputed at week 24 (DIPSSw24).          | Ruxolitinib-treated MF patients | [1][6]   |
| RR6 + Molecular Data                 | C-index, Brier Score, AUC                    | Highest performance achieved with RR6-HMRmt-RASpmt combination. | Ruxolitinib-treated MF patients | [1][6]   |
| Independent Predictors of Reduced OS | Unfavorable karyotype, >1 HMRmt, and RASpmt. | Ruxolitinib-treated MF patients                                 |                                 | [1]      |

HiR: High Risk, InR: Intermediate Risk, LoR: Low Risk, HR: Hazard Ratio, CI: Confidence Interval, HMRmt: High Molecular Risk mutations, RASpm: Mutations in RAS pathway genes.

## Experimental Protocols

The independent validation of the **RR6** prognostic score was conducted through retrospective, single-center studies.[1][3][6]

**Patient Cohort:** The studies included patients with a diagnosis of myelofibrosis, as defined by the World Health Organization, who were treated with ruxolitinib.[6] Patients were required to have complete clinical and, where available, molecular data.[1][6] For instance, one validation study included 105 patients with a median follow-up of 86 months.[1][6]

**Data Collection:** Clinical and laboratory data were collected at baseline, 3 months, and 6 months of ruxolitinib treatment. This included ruxolitinib dosage, palpable spleen length, and red blood cell transfusion requirements.[3] Molecular data, such as driver mutations and additional mutations, were also collected where available.[1]

**Statistical Analysis:** The prognostic performance of the **RR6** model was compared with other models like DIPSS using statistical methods such as:

- C-index: To measure the discriminatory power of the models.
- Brier Score: To evaluate the accuracy of the probabilistic predictions over time.
- Time-dependent Area Under the Curve (AUC): To assess the predictive accuracy of the models for survival at different time points.
- Multivariate Cox Proportional Hazard Regression: To identify independent predictors of overall survival.[1][5]

The validation of the model was also confirmed in independent cohorts by applying the **RR6** score and assessing its predictive capability using log-rank tests.[5]

## Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the independent validation of a prognostic score like **RR6**.

[Click to download full resolution via product page](#)

Caption: Workflow for independent validation of a prognostic score.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Validation and molecular integration of the RR6 model to predict survival after 6 months of therapy with ruxolitinib | Haematologica [haematologica.org]
- 2. researchgate.net [researchgate.net]
- 3. RR6 prognostic model provides information about survival for myelofibrosis treated with ruxolitinib: validation in a real-life cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A prognostic model to predict survival after 6 months of ruxolitinib in patients with myelofibrosis [iris.hunimed.eu]
- 5. Prognostic model to predict survival in MF after 6 months of treatment with ruxolitinib helps to identify candidates for second-line treatment and SCT [mpn-hub.com]
- 6. Validation and molecular integration of the RR6 model to predict survival after 6 months of therapy with ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of the RR6 Prognostic Score: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1139164#independent-validation-of-the-rr6-prognostic-score\]](https://www.benchchem.com/product/b1139164#independent-validation-of-the-rr6-prognostic-score)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)